molecular formula C15H16FNO4 B1602219 Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate CAS No. 202534-94-9

Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate

Cat. No. B1602219
M. Wt: 293.29 g/mol
InChI Key: VLLPYAIUEKEIRQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate, also known as EFDP, is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in organic solvents like ethanol and acetone. EFDP has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.

Mechanism Of Action

The exact mechanism of action of Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters like GABA and glutamate. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission. This, in turn, results in anxiolytic and sedative effects.

Biochemical And Physiological Effects

Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has also been shown to have analgesic effects by modulating the activity of opioid receptors. Additionally, Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate is its potential therapeutic applications. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has been shown to have a range of pharmacological effects, which make it a potential candidate for the treatment of various neurological and psychiatric disorders. However, Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer in aqueous solutions. Additionally, Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has a short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate. One potential direction is to investigate its potential use as a treatment for depression. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has been shown to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of depression. Additionally, Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. Another potential direction is to investigate the structure-activity relationship of Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate. This could lead to the development of more potent and selective analogs of Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate with improved pharmacological properties.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has also been investigated for its potential use as a treatment for Parkinson's disease and Alzheimer's disease. Additionally, Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has been shown to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety and insomnia.

properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-3-21-15(20)13-11(8-12(18)17(2)14(13)19)9-4-6-10(16)7-5-9/h4-7,11,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLPYAIUEKEIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=O)N(C1=O)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572469
Record name Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate

CAS RN

202534-94-9
Record name Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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